molecular formula C25H20N6O5 B12714331 N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide CAS No. 94108-47-1

N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide

Cat. No.: B12714331
CAS No.: 94108-47-1
M. Wt: 484.5 g/mol
InChI Key: DCXYWOIHDVPNQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-methyl-2-nitroaniline, followed by coupling with 3-hydroxy-2-naphthoic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of intermediates and the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction times further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide involves its interaction with molecular targets through its azo and amide functional groups. These interactions can lead to changes in the electronic structure of the compound, influencing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-nitrophenyl)azo]naphthalene-2-carboxamide
  • N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methylphenyl)azo]naphthalene-2-carboxamide

Uniqueness

N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide is unique due to the presence of both nitro and azo groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific color properties and reactivity .

Properties

CAS No.

94108-47-1

Molecular Formula

C25H20N6O5

Molecular Weight

484.5 g/mol

IUPAC Name

N-[3-(carbamoylamino)phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H20N6O5/c1-14-9-10-20(21(11-14)31(35)36)29-30-22-18-8-3-2-5-15(18)12-19(23(22)32)24(33)27-16-6-4-7-17(13-16)28-25(26)34/h2-13,32H,1H3,(H,27,33)(H3,26,28,34)

InChI Key

DCXYWOIHDVPNQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)NC(=O)N)O)[N+](=O)[O-]

Origin of Product

United States

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